4-(azidomethyl)aniline hydrochloride
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Overview
Description
4-(Azidomethyl)aniline hydrochloride is an organic compound with the molecular formula C7H9ClN4. It is a derivative of aniline, where the aniline ring is substituted with an azidomethyl group at the para position. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(azidomethyl)aniline hydrochloride typically involves the reaction of 4-(chloromethyl)aniline with sodium azide in an appropriate solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with an azide group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Azidomethyl)aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, reflux conditions.
Cycloaddition: Alkynes, copper(I) catalysts, room temperature.
Reduction: Hydrogen gas, palladium on carbon, room temperature.
Major Products Formed:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
4-(Azidomethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and polymers.
Biology: Employed in the preparation of photo-reactive polymers and polysaccharides for biological studies.
Medicine: Utilized in the development of photoaffinity labels for studying protein interactions.
Industry: Serves as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(azidomethyl)aniline hydrochloride primarily involves its reactivity due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often used in click chemistry, a modular approach to synthesizing complex molecules. The compound can also act as a photoaffinity label, where it forms covalent bonds with target proteins upon exposure to light, allowing for the study of protein interactions and functions.
Comparison with Similar Compounds
4-Azidoaniline: Similar structure but lacks the methyl group.
4-(Chloromethyl)aniline: Precursor in the synthesis of 4-(azidomethyl)aniline hydrochloride.
4-(Bromomethyl)aniline: Another halomethyl derivative of aniline.
Uniqueness: this compound is unique due to the presence of both an azido group and a hydrochloride salt, which imparts distinct reactivity and solubility properties. Its ability to undergo a variety of chemical reactions, including cycloaddition and reduction, makes it a versatile compound in synthetic chemistry and research applications.
Properties
CAS No. |
2680528-49-6 |
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Molecular Formula |
C7H9ClN4 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
4-(azidomethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c8-7-3-1-6(2-4-7)5-10-11-9;/h1-4H,5,8H2;1H |
InChI Key |
YXMCEGHUDBGUFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])N.Cl |
Purity |
95 |
Origin of Product |
United States |
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